3-bromo-6-chloro-2-fluorobenzene-1-sulfonamide
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Overview
Description
3-bromo-6-chloro-2-fluorobenzene-1-sulfonamide: is a chemical compound characterized by the presence of bromine, chlorine, and fluorine substituents on a benzene ring, along with a sulfonamide functional group. This compound is typically a white to pale yellow solid, insoluble in water but soluble in various organic solvents . It is widely used in pharmaceutical and chemical industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-6-chloro-2-fluorobenzene-1-sulfonamide can be achieved through several methods. One common approach involves the reaction of 3-bromo-6-chloro-2-fluorobenzene with sulfonamide under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated systems to maintain consistency and efficiency. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 3-bromo-6-chloro-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one substituent with another.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia is a common reagent for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nucleophilic substitution can yield various substituted benzene derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-bromo-6-chloro-2-fluorobenzene-1-sulfonamide is used as an intermediate in the synthesis of more complex molecules. Its unique substituents make it valuable for creating compounds with specific properties.
Biology and Medicine: The compound is explored for its potential biological activities. It may serve as a building block for pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for applications in manufacturing processes.
Mechanism of Action
The mechanism of action of 3-bromo-6-chloro-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The presence of halogen substituents may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-bromo-3-chloro-2-fluorobenzene: This compound shares a similar structure but lacks the sulfonamide group.
1-bromo-4-chloro-2-fluorobenzene: Another similar compound with different positional isomers.
Uniqueness: The presence of the sulfonamide group in 3-bromo-6-chloro-2-fluorobenzene-1-sulfonamide distinguishes it from other similar compounds. This functional group imparts unique chemical and biological properties, making it valuable for specific applications in pharmaceuticals and chemical synthesis.
Properties
CAS No. |
2090550-17-5 |
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Molecular Formula |
C6H4BrClFNO2S |
Molecular Weight |
288.5 |
Purity |
95 |
Origin of Product |
United States |
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